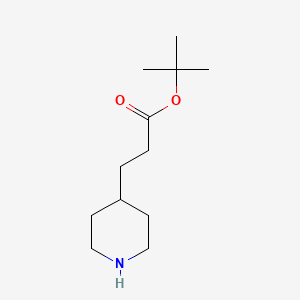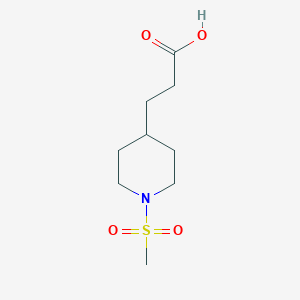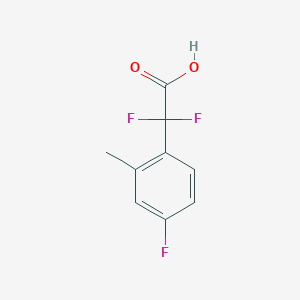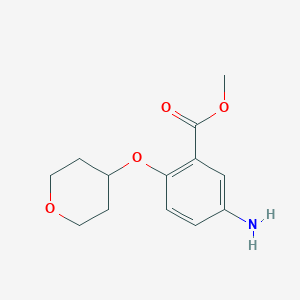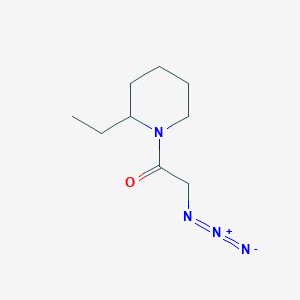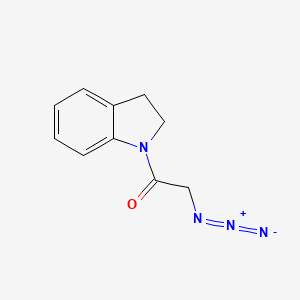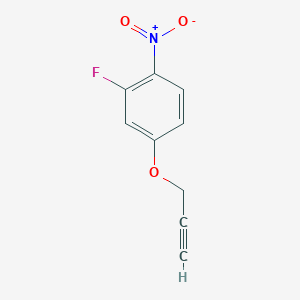
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-fluoro-4-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The nitro group in this compound can undergo nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Reduction: 2-Fluoro-1-amino-4-(prop-2-yn-1-yloxy)benzene.
Oxidation: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is not well-documented. compounds with similar structures often interact with biological targets through their nitro and fluoro groups, which can participate in various biochemical pathways. The alkyne group may also play a role in the compound’s reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Lacks the fluoro group, which affects its electronic properties and reactivity.
Uniqueness: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both the fluoro and nitro groups, which confer distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-fluoro-1-nitro-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULPDVSIUFSIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


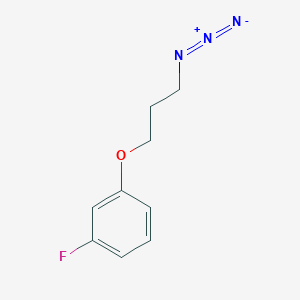
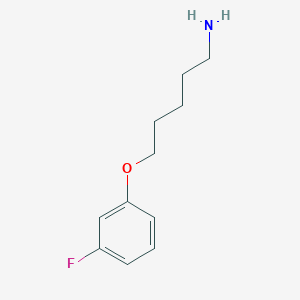
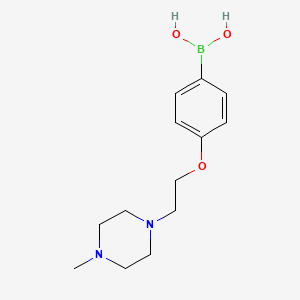
![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)
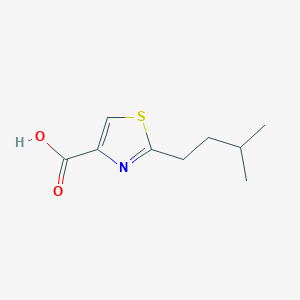
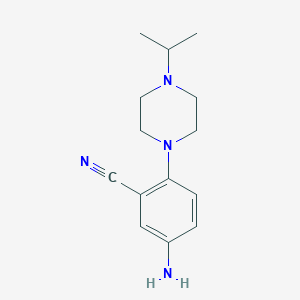
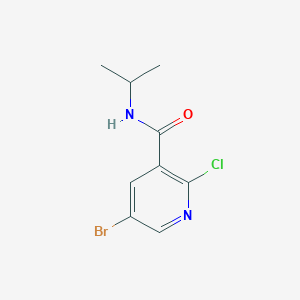
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
